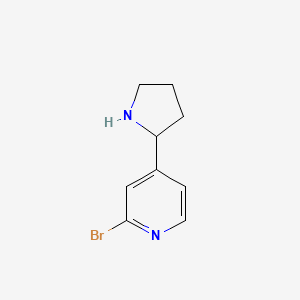

2-Bromo-4-(pyrrolidin-2-YL)pyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBKBTYYOQXHMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Pyrrolidin 2 Yl Pyridine and Its Structural Analogs

Strategies for Pyrrolidine (B122466) Annulation onto Bromopyridine Scaffolds

Regioselective Functionalization of Pyridine (B92270) Rings

Achieving the desired substitution pattern on the pyridine ring is a critical first step. The inherent electron-deficient nature of pyridine makes it less reactive towards electrophilic substitution compared to benzene, often requiring harsh conditions. acs.orglibretexts.org Therefore, specific strategies are employed to control the position of bromination.

Direct bromination of pyridine itself is challenging and typically yields a mixture of products. acs.org To achieve regioselectivity, the pyridine ring is often "activated" by the presence of directing groups. For instance, the use of pyridine N-oxides can activate the 2- and 4-positions for electrophilic attack. researchgate.netacs.org Subsequent deoxygenation then yields the desired substituted pyridine. researchgate.net

Another approach involves using activating groups like amino, hydroxy, or methoxy (B1213986) substituents on the pyridine ring. thieme-connect.com These groups direct bromination to specific positions. For example, N-bromosuccinimide (NBS) has been used for the regioselective bromination of activated pyridines under mild conditions. thieme-connect.com The reactivity of the substituted pyridines generally follows the order of amino > hydroxy > methoxy. thieme-connect.com

A facile and sustainable electrochemical bromination protocol has also been developed, which utilizes directing groups to control regioselectivity at the meta-position under mild conditions. acs.org

Table 1: Bromination of Activated Pyridines with NBS thieme-connect.com

| Substrate | Product(s) | Yield (%) |

|---|---|---|

| 2-Aminopyridine | 5-Bromo-2-aminopyridine | 95 |

| 3-Hydroxypyridine | 2-Bromo-3-hydroxypyridine | High |

This table presents a selection of results and is not exhaustive.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. harvard.edubaranlab.org This technique involves the use of a directing metalation group (DMG) which coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. baranlab.orgclockss.org The resulting lithiated intermediate can then be quenched with an electrophile, such as a bromine source, to introduce a bromine atom at a specific location. arkat-usa.org

Common DMGs for pyridine include amides, carbamates, and methoxy groups. harvard.educlockss.org The choice of the lithiating agent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), and the reaction conditions are crucial to avoid side reactions like addition to the C=N bond of the pyridine ring. clockss.org For instance, hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often used at low temperatures to prevent such additions. clockss.org

A "halogen dance" reaction can also be employed, where a halogen atom migrates to a different position on the pyridine ring upon treatment with a strong base like LDA, followed by trapping with an electrophile. researchgate.net

Table 2: Examples of Directed Ortho-Metalation of Pyridines

| Pyridine Derivative | Directing Group | Reagents | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 4-Methoxypyridine | Methoxy | BuLi-LiDMAE | 1,2-Dibromotetrachloroethane | 2-Bromo-4-methoxypyridine | arkat-usa.org |

| 2-Bromopyridine (B144113) | Bromo | LDA | I2 | 2-Bromo-4-iodopyridine | researchgate.net |

This table illustrates the general principle and is not an exhaustive list of all possible reactions.

Introduction of the Pyrrolidine Moiety at the Pyridine 4-Position

Once the 2-bromopyridine scaffold is synthesized, the next step is the introduction of the pyrrolidine ring at the 4-position.

Nucleophilic aromatic substitution (SNAr) is a common method for introducing amines onto an aromatic ring. chemrxiv.orgsci-hub.se In this case, pyrrolidine acts as the nucleophile, attacking the electron-deficient pyridine ring and displacing a leaving group. For the synthesis of 2-bromo-4-(pyrrolidin-2-yl)pyridine, a precursor such as 2,4-dibromopyridine (B189624) would be required, where the bromine at the 4-position is more susceptible to nucleophilic attack. The presence of the bromine atom at the 2-position and the nitrogen atom in the pyridine ring helps to activate the 4-position for SNAr. nih.gov

The reactivity of halopyridines in SNAr reactions can be influenced by the nature of the halogen, with fluoro-substituted pyridines often being more reactive than their chloro or bromo counterparts. sci-hub.senih.gov However, the choice of solvent and base can significantly impact the reaction's success. chemrxiv.orgsci-hub.se

Research has shown that the reaction of 2-halopyridines with pyrrolidine can be achieved, sometimes under microwave irradiation to facilitate the reaction. nih.gov Palladium-catalyzed cross-coupling reactions also provide a versatile route for the N-arylation of pyrrolidine with bromopyridines. acs.org

The selectivity and yield of SNAr reactions are highly dependent on the reaction conditions. Factors such as the solvent, base, temperature, and the presence of any catalysts are critical. chemrxiv.orgnih.gov For example, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP) often facilitate SNAr reactions. sci-hub.se

The choice of base is also crucial. While strong bases can be used, milder conditions are often preferred to avoid side reactions. chemrxiv.org For instance, cesium carbonate has been shown to be an effective base in some SNAr reactions. researchgate.net In some cases, the reactions can even proceed without a base, particularly when using water as a solvent, which can promote the reaction. researchgate.net

The optimization of these conditions is essential to ensure that the pyrrolidine selectively substitutes at the 4-position of the 2-bromopyridine scaffold, leading to the desired product, this compound.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-aminopyridine |

| 2-Bromo-3-hydroxypyridine |

| 5-Bromo-2-methoxypyridine |

| 2-Aminopyridine |

| 3-Hydroxypyridine |

| 2-Methoxypyridine |

| N-Bromosuccinimide |

| Pyridine N-oxide |

| 2-Bromo-4-methoxypyridine |

| 2-Bromo-4-iodopyridine |

| 4-Methoxypyridine |

| 2-Bromopyridine |

| Lithium diisopropylamide |

| n-Butyllithium |

| Lithium 2,2,6,6-tetramethylpiperidide |

| 2,4-Dibromopyridine |

| Pyrrolidine |

| Dimethyl sulfoxide |

| N-Methylpyrrolidone |

| Cesium carbonate |

| 2-Iodo-pyridine |

| 1,2-Dibromotetrachloroethane |

Introduction of the Pyrrolidine Moiety at the Pyridine 4-Position

Nucleophilic Aromatic Substitution (SNAr) Reactions with Pyrrolidine

Mechanistic Aspects of Pyrrolidine Nucleophilic Attack

The synthesis of 4-substituted pyridines can be achieved through the nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen, on the pyridine ring. The reactivity of halopyridines in SNAr reactions is dependent on the position of the halogen and the electron-withdrawing nature of the pyridine ring. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, activating the positions ortho and para to it for nucleophilic attack.

In the case of a 2-bromo-4-halopyridine substrate, the direct nucleophilic attack by pyrrolidine would preferentially occur at the 4-position. The mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's success. The pyridine nitrogen helps to stabilize the negative charge through resonance. However, the direct substitution at the 2-position of a 2-chloropyridine (B119429) by a nucleophile like pyrrolidine can be challenging due to the steric hindrance from the adjacent nitrogen atom. bath.ac.uk Lewis acids can be employed to activate the pyridine ring, facilitating the nucleophilic substitution. bath.ac.uk

The reaction between an aromatic aldehyde, an amine like aniline, and an ester in an acidic environment can lead to the formation of pyrrolidinone derivatives. beilstein-journals.org The mechanism involves the formation of an iminium species, followed by an intramolecular nucleophilic attack. beilstein-journals.org While not a direct synthesis of this compound, this illustrates the principles of forming the pyrrolidine ring structure through nucleophilic attack mechanisms.

Cross-Coupling Strategies for Pyrrolidine Attachment

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. For the synthesis of this compound, these methods offer a powerful alternative to classical nucleophilic substitution, allowing for the coupling of pre-functionalized pyridine and pyrrolidine fragments.

Suzuki-Miyaura Coupling Variants Utilizing Pyrrolidine-Containing Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions and the stability of the organoboron reagents. whiterose.ac.uklibretexts.org This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. libretexts.org In the context of synthesizing analogs, this could involve coupling a pyrrolidine-containing boronic acid with a dibromopyridine or a borylated pyrrolidine with a bromopyridine derivative.

The general catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. researchgate.net

The synthesis of the required α-borylated pyrrolidines has been explored, yielding bench-stable MIDA (N-methyliminodiacetic acid) boronates which can slowly release the boronic acid in situ during the cross-coupling reaction. whiterose.ac.uk However, the Suzuki-Miyaura coupling of α-borylated N-Boc pyrrolidines to form C(sp³)–C(sp²) bonds can be challenging and has met with limited success in some studies. whiterose.ac.uk Despite challenges, the Suzuki-Miyaura reaction remains a highly favored transformation in medicinal chemistry for C-C bond formation due to the stability and low toxicity of the reagents. whiterose.ac.uk Highly active and stable palladium-phosphine catalysts have been developed that are effective for the coupling of challenging heteroaryl substrates, including pyridine boronic acids. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst System | Substrates | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| [Rh(cod)OH]₂ / (S)-L1 | Racemic bicyclic allylic chlorides, Aryl boronic acids | Cs₂CO₃ | THF | Highly enantio- and diastereoselective coupling | nih.gov |

| Polymer-supported Pd–NHC complex | 1-Aryltriazenes, Arylboronic acids | - (with BF₃·OEt₂) | - | Good to excellent yields of biaryls | beilstein-journals.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking an amine to an aryl or heteroaryl halide or triflate. researchgate.netrsc.org This method is exceptionally general and has become a staple in pharmaceutical research for synthesizing arylamines. researchgate.netrsc.org The synthesis of this compound could be envisioned by coupling pyrrolidine with a dibromopyridine, although selectivity between the two bromine atoms would be a critical challenge. A more controlled approach would involve coupling a protected pyrrolidine with a suitable bromopyridine derivative.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to the palladium(0) catalyst, formation of a palladium-amido complex upon reaction with the amine in the presence of a strong base (like sodium tert-butoxide), and subsequent reductive elimination to yield the N-arylated product and regenerate the catalyst. researchgate.netrsc.org The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos, RuPhos, and SPhos being particularly effective. purdue.edu

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to various aminopyridines. researchgate.net Palladium(II) acetate (B1210297) with ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has been used successfully. researchgate.net Tandem reactions, where an N-arylation is followed by another coupling reaction in one pot, have also been developed, showcasing the versatility of this chemistry for building complex molecules like N-aryl-2-allyl pyrrolidines. nih.gov

Enantioselective Synthesis of the Pyrrolidin-2-YL Stereocenter

The pyrrolidine ring in the target molecule contains a stereocenter at the 2-position. Controlling the stereochemistry at this center is often crucial for biological activity, making enantioselective synthesis a key consideration. The pyrrolidine motif is a privileged structure in many FDA-approved pharmaceuticals and is central to the field of organocatalysis. nih.gov

Chiral Auxiliaries and Catalytic Asymmetric Methods

One major strategy to induce chirality is the use of a chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. whiterose.ac.uk After the desired stereocenter is created, the auxiliary is removed. This approach converts the challenge of separating enantiomers into the often simpler task of separating diastereomers. whiterose.ac.uk

Various chiral auxiliaries, such as (R)-phenylglycinol and (S,S)-pseudoephedrine, have been used in diastereoselective reactions to produce single enantiomers of substituted pyrrolidines. whiterose.ac.uk Enantiopure arylsulfinamides are also important chiral auxiliaries for the asymmetric synthesis of N-heterocycles. researchgate.net Evans oxazolidinone auxiliaries are another prominent class used to set stereocenters in an acyclic precursor before the cyclization to form the pyrrolidine ring. whiterose.ac.uk

Catalytic asymmetric methods offer a more atom-economical approach. These methods use a chiral catalyst to control the stereoselectivity of the reaction.

Asymmetric 1,3-Dipolar Cycloaddition: This is a powerful method for the enantioselective synthesis of substituted pyrrolidines, with the potential to create up to four new stereocenters. mappingignorance.org

Asymmetric aza-Michael Addition: Chiral Brønsted acids or phosphoric acids can catalyze the intramolecular aza-Michael addition of a protected amine to an α,β-unsaturated system, leading to enantioenriched 2-substituted pyrrolidines. whiterose.ac.ukrsc.org

Asymmetric Hydrogenation/Reductive Amination: Iridium complexes with chiral ferrocene (B1249389) ligands have been used to catalyze the intramolecular reductive amination of keto-carbamates, yielding chiral 2-arylpyrrolidines with high yield and enantiomeric excess. thieme-connect.com

Catalyst-Tuned C-C Coupling: Cobalt and nickel catalytic systems with chiral bisoxazoline (BOX) ligands can achieve regio- and enantioselective hydroalkylation to produce either C2- or C3-alkylated pyrrolidines from 3-pyrrolines. acs.org

Table 2: Examples of Catalytic Asymmetric Methods for Pyrrolidine Synthesis

| Method | Catalyst/Auxiliary | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Intramolecular Reductive Amination | Iridium/Chiral Ferrocene Ligand | tert-butyl (4-oxo-4-arylbutyl)carbamate | 2-Arylpyrrolidines | up to 92% | thieme-connect.com |

| Domino Cross Metathesis/aza-Michael Addition | Chiral Brønsted Acid | Enone carbamates | 2-Substituted pyrrolidines | - | rsc.org |

| Transaminase-Triggered Cyclization | Transaminase (Biocatalyst) | ω-chloroketones | 2-Substituted pyrrolidines | >95% | nih.govacs.org |

Utilization of Chiral Pyrrolidine Precursors

An alternative and highly effective strategy for obtaining enantiomerically pure 2-substituted pyrrolidines is to start with a readily available, inexpensive chiral molecule—a strategy known as the "chiral pool" approach.

(R)- or (S)-proline and their derivatives, such as pyroglutamic acid, are excellent and common starting materials. nih.govtandfonline.com For instance, the dopamine (B1211576) agonist RS-59022, which features two (R)-pyrrolidine rings, was initially synthesized using the expensive unnatural amino acid (R)-proline. tandfonline.com This highlights the power of the chiral pool approach but also its potential cost limitations.

More economical and innovative routes have been developed from other chiral precursors.

From Hydroxynitriles: A general and efficient enantioselective synthesis of 2-substituted pyrrolidines has been developed from 4-hydroxynitriles. tandfonline.com The chirality in the hydroxynitrile can be introduced via asymmetric reduction of a ketone or by using a chiral building block like glycidyl (B131873) tosylate. tandfonline.com

From Amino Acids: L-alanine has been used as a starting material for the stereoselective synthesis of trans-2,5-dimethylpyrrolidine. nih.gov

From Carbohydrates: The synthesis of a novel chiral pyrrolidine has been achieved using 2,3-O-iso-propylidene-D-erythronolactol, a carbohydrate-derived starting material. nih.govresearchgate.net

Biocatalytic Routes: Transaminases, which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. nih.govacs.org This biocatalytic approach provides access to both enantiomers with excellent enantiomeric excess (>99.5% ee) and good yields. nih.govacs.org

These methods demonstrate the breadth of strategies available for controlling the absolute stereochemistry of the pyrrolidin-2-yl moiety, a critical aspect in the synthesis of complex and potentially bioactive molecules.

Tandem and Cascade Reaction Sequences for Multi-Component Synthesis of this compound

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer a powerful strategy for the rapid assembly of complex molecules like this compound. These processes are highly valued for their efficiency, reduction of waste, and potential to construct diverse molecular libraries from simple precursors. bohrium.com

While specific literature detailing a multi-component cascade synthesis for this compound is scarce, the principles can be extrapolated from research on analogous structures. For instance, a one-pot methodology for generating polysubstituted pyridines involves the tandem Michael addition-heterocyclization of a 1,3-dicarbonyl compound, an alkynone, and ammonia, which provides excellent control over regiochemistry. core.ac.uk Another approach utilizes a domino cyclization-oxidative aromatization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) to yield asymmetrical 2,6-diarylpyridines. organic-chemistry.org

Researchers have also developed cascade reactions initiated by intramolecular carbopalladation. ehu.es For example, a Heck-Heck cascade reaction has been used to form pyrroloisoquinolines. ehu.es A similar strategy, a tandem aryl halide isomerization/selective interception, has been shown to enable the 4-selective substitution of 3-bromopyridines, proceeding through a pyridyne intermediate. nih.gov This method allows for the use of more readily available 3-bromopyridines to access 4-substituted products. nih.gov

A notable example in a related heterocyclic system is the aminocatalytic cascade reaction for synthesizing tetrahydroindolizines. This reaction involves a pyrrole-derived hydrazone and an α,β-unsaturated aldehyde, proceeding through a Friedel–Crafts alkylation followed by a Michael reaction to build the new ring system with high stereoselectivity. acs.org Such a strategy could conceptually be adapted for pyridine synthesis.

The following table summarizes representative cascade approaches to substituted pyridines that could be conceptually adapted for the target molecule.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref |

| Tandem Michael Addition-Heterocyclization | 1,3-dicarbonyl, alkynone, ammonia | None (catalyst-free) | Polysubstituted Pyridines | core.ac.uk |

| Domino Cyclization-Oxidative Aromatization | α,β,γ,δ-unsaturated ketone, ammonium formate | Metal-free, air atmosphere | Asymmetrical 2,6-Diarylpyridines | organic-chemistry.org |

| Tandem Isomerization/Substitution | 3-Bromopyridine, Nucleophile (e.g., alcohol, amine) | KOH, P4-t-Bu | 4-Substituted Pyridines | nih.gov |

| Aminocatalytic Cascade | Pyrrole-derived hydrazone, α,β-unsaturated aldehyde | (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Tetrahydroindolizines | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of heterocyclic compounds. bohrium.comresearchgate.net Key strategies include the use of environmentally benign solvents like water, solvent-free reaction conditions, and the development of reusable and sustainable catalysts. researchgate.netbohrium.com

Performing reactions in water or without any solvent offers significant environmental benefits by reducing volatile organic compound (VOC) emissions. bohrium.comresearchgate.net Several methodologies for pyridine synthesis have embraced these conditions.

For example, a four-component reaction to produce polysubstituted pyridines has been successfully carried out in water using SnCl₂·2H₂O as a convenient precatalyst. researchgate.netresearchgate.net This method accommodates a wide range of aldehydes and other components, demonstrating the feasibility of complex syntheses in aqueous media. researchgate.netresearchgate.net Similarly, catalyst-free syntheses of pyridine derivatives have been reported in water, such as the reaction of primary amines, carbon disulfide, and 2-bromo-1,3-dicarbonyl compounds to form N-arylthiazoline-2-thiones. scirp.orgscirp.org

Solvent-free approaches, often assisted by microwave irradiation or mechanochemistry (grinding), represent another frontier in green synthesis. bohrium.com A one-pot, three-component synthesis of 2,4,6-triarylpyridines has been achieved under solvent-free conditions using ZSM-5, a reusable heterogeneous catalyst. tandfonline.com Another protocol uses N-bromosuccinimide (NBS) for the selective monobromination of pyridine-2,6-bis(propane-1,3-dione) derivatives via simple grinding in a mortar at room temperature, avoiding the use of hazardous solvents. scirp.orgscirp.orgresearchgate.net

The table below highlights examples of these green approaches.

| Reaction Type | Key Reactants | Conditions | Key Advantage | Ref |

| 4-Component Pyridine Synthesis | Aldehydes, β-keto esters, anilines, malononitrile | SnCl₂·2H₂O, Water, Reflux | Aqueous medium, Good yields | researchgate.net |

| Thiazoline-2-thione Synthesis | Primary amines, CS₂, 2-bromo-1,3-dicarbonyls | Water, Reflux | Catalyst-free, Aqueous medium | scirp.orgscirp.org |

| 3-Component Pyridine Synthesis | Benzaldehydes, acetophenones, ammonium acetate | ZSM-5 catalyst, Solvent-free, 120°C | Reusable catalyst, Solvent-free | tandfonline.com |

| Monobromination | Pyridine-2,6-bis(propane-1,3-dione), NBS | Grinding, Room Temp | Solvent-free, Catalyst-free | scirp.orgscirp.org |

The development of efficient and reusable catalysts is a central theme in green chemistry. researchgate.net For pyridine synthesis, research has focused on replacing homogeneous catalysts, which can be difficult to separate from the product, with heterogeneous catalysts or moving towards metal-free systems.

Heterogeneous catalysts like natural dolomitic limestone and copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles have been employed for synthesizing highly functionalized pyridines and related heterocycles. researchgate.net The magnetic nature of copper ferrite allows for easy separation and reuse for multiple reaction cycles with minimal loss of activity. researchgate.net ZSM-5, a zeolite, has also proven to be a robust and recyclable catalyst for the solvent-free synthesis of triarylpyridines. tandfonline.com

Metal-free catalysis offers an alternative path to sustainability. An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of symmetrical pyridines, using the earth-abundant and low-toxicity metal FeCl₃. rsc.org In a truly metal-free approach, the combination of iodine and triethylamine (B128534) has been shown to trigger the synthesis of 2-aryl-substituted pyridines from oximes, proceeding through a radical pathway. organic-chemistry.org These methods avoid the cost and potential toxicity associated with heavy metal catalysts.

| Catalyst | Reaction Type | Key Advantages | Ref |

| Copper Ferrite (CuFe₂O₄) Nanoparticles | Biginelli Reaction | Heterogeneous, Magnetically separable, Reusable | researchgate.net |

| ZSM-5 (Zeolite) | 3-Component Pyridine Synthesis | Heterogeneous, Reusable, Solvent-free conditions | tandfonline.com |

| Iron(III) Chloride (FeCl₃) | Cyclization of ketoxime acetates and aldehydes | Uses earth-abundant metal, Additive-free | rsc.org |

| Iodine/Triethylamine | Oxime-based Pyridine Synthesis | Metal-free, Wide functional group tolerance | organic-chemistry.org |

Reactivity Profiles and Reaction Mechanisms of 2 Bromo 4 Pyrrolidin 2 Yl Pyridine

Transformations Involving the Pyridine (B92270) C-Br Bond

The bromine atom at the 2-position of the pyridine ring is a versatile handle for introducing a wide array of functional groups through various transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, coupled with the C-Br bond, makes this position susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle that leads to the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecules. For 2-bromopyridine (B144113) derivatives, these reactions provide efficient pathways to synthesize more elaborate structures.

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov While 2-pyridyl boron reagents can be unstable, the coupling of 2-bromopyridines with various organoboron compounds is a common and effective strategy. researchgate.netnih.gov The reaction tolerates a wide range of functional groups and has been successfully applied to the synthesis of complex molecules, including those with sp³, sp², and sp hybridized carbon atoms. wikipedia.org The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity, especially with challenging 2-pyridyl systems. researchgate.netnih.gov For instance, catalyst systems based on Pd₂(dba)₃ and specific phosphine (B1218219) oxide ligands have proven effective for the coupling of 2-pyridyl nucleophiles with aryl bromides. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | Diaryl or Dialkyl Phosphine Oxide | Various | Dioxane | Varies | Good to Excellent researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | Varies | 64 acs.org |

| Pd/C | None | Varies | MeOH/H₂O | Varies | Not specified acs.org |

This table presents generalized conditions and observed yields for Suzuki-Miyaura reactions involving bromopyridine derivatives. Specific conditions may vary based on the exact substrates.

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is carried out under mild conditions and is instrumental in synthesizing substituted alkynes and conjugated enynes. scirp.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > Br > Cl > OTf. wikipedia.org For 2-bromopyridines, this reaction provides a direct route to 2-alkynylpyridine derivatives, which are important precursors for various heterocyclic compounds. scirp.org Copper-free Sonogashira variants have also been developed, often employing specific palladium-ligand complexes to facilitate the coupling. wikipedia.org

Table 2: Sonogashira Coupling Reaction Parameters

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | Room Temperature researchgate.net |

| Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 scirp.org |

| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temperature nih.gov |

This table outlines typical components for Sonogashira coupling reactions involving bromo-substituted heterocycles.

The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net This reaction is a powerful method for C-C bond formation and has been applied to the vinylation of 2-bromopyridines. researchgate.net The choice of catalyst, ligand, and solvent system is critical to the success of the reaction, with systems like η³-allylpalladium chloride dimer/P(o-Tol)₃ in toluene/DMA being effective for the coupling of 2-bromo-6-methyl-3-substituted pyridines with methyl acrylate. researchgate.net The reaction can be stereoselective, often leading to the exclusive formation of E-isomers. researchgate.net

The Negishi coupling reaction pairs organic halides or triflates with organozinc compounds, catalyzed by nickel or palladium, to form C-C bonds. wikipedia.org This reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance, particularly with palladium catalysts. wikipedia.org Organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc halide. For 2-bromopyridines, the Negishi coupling offers a reliable method for introducing a variety of organic substituents. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond. acs.org This reaction has become a cornerstone for the synthesis of arylamines and is widely used in medicinal chemistry and materials science. acs.org For 2-bromopyridines, this method allows for the introduction of a wide range of primary and secondary amines, as well as other nitrogen nucleophiles. nih.gov The development of specialized ligands, such as XantPhos, has enabled the use of milder bases and expanded the substrate scope to include those with sensitive functional groups. semanticscholar.org

Nucleophilic Substitution Reactions (beyond initial pyrrolidine (B122466) introduction)

The bromine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic displacement, a characteristic reaction for halopyridines. cymitquimica.comvulcanchem.com This reactivity is significantly influenced by the electronic nature of the pyridine ring, which is inherently electron-deficient. The positions ortho and para (2- and 4-positions) to the ring nitrogen are particularly activated for nucleophilic attack. uoanbar.edu.iq Consequently, the bromine at C-2 is a prime site for substitution by a variety of nucleophiles.

Research on related bromopyridine derivatives demonstrates this reactivity. For instance, 2-bromopyridines readily undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with phenylboronic acid, to form new carbon-carbon bonds. nih.gov Similarly, Negishi cross-coupling reactions with organozinc reagents have been successfully employed to synthesize pyridyl amino acid derivatives from bromopyridines, with 2- and 4-bromopyridines showing better reactivity than 3-bromopyridine. psu.edu Thiol nucleophiles, such as thiophenols and benzyl (B1604629) mercaptan, can displace the bromine in derivatives like 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile to form the corresponding thioethers. researchgate.net

The pyrrolidine substituent at the C-4 position exerts a significant electronic influence on the pyridine ring's reactivity. As an amino group, the pyrrolidine moiety is strongly electron-donating, which increases the electron density of the pyridine ring. This donation primarily affects the ortho and para positions relative to the substituent (C-3, C-5, and C-6).

This increased electron density generally deactivates the ring towards nucleophilic aromatic substitution compared to an unsubstituted pyridine. However, the presence of the bromine atom at C-2, a position inherently activated for nucleophilic attack, still allows for substitution reactions. The electron-donating nature of the pyrrolidine group can, however, modulate the reaction conditions required.

Conversely, the electron-donating pyrrolidine group activates the pyridine ring towards electrophilic substitution, a reaction that is typically difficult for pyridine itself due to its electron-deficient nature and the formation of a deactivated pyridinium (B92312) ion in acidic media. uoanbar.edu.iq While electrophilic substitution is not the primary focus here, this interplay highlights the dual nature of the pyrrolidine's influence. The pyrrolidine group's basicity also plays a role, as it can be protonated, altering its electronic effect from strongly donating to inductively withdrawing. cymitquimica.com

Reactivity at the Pyrrolidine Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center, capable of participating in a variety of chemical transformations.

The quaternization of the pyridine nitrogen atom is a key reaction that dramatically alters the reactivity of the heterocyclic system. google.com Treating pyridines with alkyl halides, such as butyl iodide, leads to the formation of quaternary ammonium (B1175870) salts. mdpi.com This process converts the neutral pyridine into a positively charged pyridinium ring.

The formation of this pyridinium salt significantly enhances the ring's susceptibility to nucleophilic attack at the 2- and 4-positions. google.comgoogle.comgoogle.com The positive charge on the nitrogen atom strongly withdraws electron density from the ring, making it highly electrophilic. This activation allows nucleophilic displacement reactions, which might be sluggish on the neutral pyridine, to proceed under much milder conditions. google.com For example, quaternization of 4-cyanopyridine (B195900) facilitates its reaction with ammonia. google.com Therefore, quaternizing the pyridine nitrogen of 2-Bromo-4-(pyrrolidin-2-yl)pyridine would make the C-2 bromine an even better leaving group for nucleophilic substitution.

The quaternization reaction itself can be influenced by steric factors. Studies on poly(4-vinyl pyridine) have shown that the rate of quaternization can decrease as neighboring pyridine units are quaternized, due to steric hindrance involving the transition state. rsc.org

Table 1: Examples of Quaternization Reactions on 4-Pyrrolidino Pyridine

| Alkylating Agent | Solvent | Conditions | Product | Reference |

| 2-bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile | 80 °C, 6 h | 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | mdpi.com |

| 2-bromo-1-(3,4-dihydro-2H-benzo[b] mdpi.comdioxepin-7-yl)ethan-1-one | Acetonitrile | 80 °C, 24 h | 1-(2-(3,4-Dihydro-2H-benzo[b] mdpi.comdioxepin-7-yl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | mdpi.com |

| Butyl iodide | Acetonitrile | Reflux, 24 h, Argon | 1-Butyl-4-(pyrrolidin-1-yl)pyridin-1-ium iodide | mdpi.com |

This table is based on data for 4-pyrrolidino pyridine, a structurally related compound, to illustrate the quaternization reactivity of the pyridine nitrogen.

The secondary amine of the pyrrolidine ring is readily acylated and sulfonylated. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, forms an amide linkage. This transformation is often used in medicinal chemistry to modify the properties of a molecule. nih.gov

Sulfonylation involves the reaction of the pyrrolidine nitrogen with a sulfonyl chloride (R-SO₂Cl) in the presence of a base, resulting in the formation of a sulfonamide. This reaction is a common method for functionalizing amines. For example, various amino heterocycles can undergo deaminative chlorosulfonylation, and the resulting sulfonyl chlorides can be trapped with pyrrolidine to yield stable sulfonamides. acs.org This demonstrates the nucleophilic character of the pyrrolidine nitrogen towards sulfonyl electrophiles. acs.org The synthesis of N-sulfonyl amidines from heterocyclic thioamides and sulfonyl azides further highlights the reactivity of nitrogen heterocycles in forming N-S bonds. researchgate.net

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it an excellent ligand for coordination with transition metals. uoanbar.edu.iqnih.gov Pyridine and its derivatives form stable complexes with a wide range of metal ions, including iron, cobalt, nickel, copper, zinc, rhodium, and palladium. nih.govrsc.orgmdpi.com

In molecules like this compound, the pyridine nitrogen can act as a donor site. mdpi.com Furthermore, the presence of the pyrrolidine ring, particularly its nitrogen atom, allows the molecule to potentially act as a bidentate ligand, forming a chelate ring with a metal center. This chelation enhances the stability of the resulting metal complex.

The coordination of the pyridine nitrogen is a crucial step in many transition metal-catalyzed reactions. For instance, in C-H activation reactions, the pyridine nitrogen often serves as a directing group, coordinating to the metal catalyst (e.g., Pd, Rh, Ir) and positioning it to activate a specific C-H bond on an adjacent part of the molecule. rsc.org This chelation-assisted strategy is widely used in organic synthesis to achieve regioselective functionalization. rsc.org

Protonation Equilibria and Basicity

The nitrogen atom in the pyridine ring has its lone pair of electrons in an sp² orbital, and its basicity is influenced by the aromatic system and the substituents on the ring. The electronegative nitrogen atom in the ring makes pyridine a π-deficient system. mdpi.com The presence of an electron-withdrawing bromine atom at the C-2 position further decreases the electron density on the pyridine nitrogen, thereby reducing its basicity.

In contrast, the nitrogen atom in the pyrrolidine ring is a secondary aliphatic amine. Its lone pair resides in an sp³ orbital, which has more p-character and is less tightly held than an sp² orbital, making it more available for protonation. Consequently, the pyrrolidinyl nitrogen is significantly more basic than the pyridine nitrogen.

In a protonation equilibrium, the more basic pyrrolidine nitrogen will be protonated preferentially under acidic conditions. The pKa of the conjugate acid of a typical pyrrolidine is around 11.3, whereas the pKa of the conjugate acid of pyridine is 5.2. The electron-withdrawing effect of the bromo-pyridyl group attached to the pyrrolidine ring will lower its basicity, but it is expected to remain the more basic center of the molecule. The protonation of the pyridine nitrogen would require much stronger acidic conditions.

| Nitrogen Center | Hybridization | Influencing Factors | Expected pKa of Conjugate Acid (Approximate Range) |

| Pyrrolidine Nitrogen | sp³ | Aliphatic amine, lone pair in sp³ orbital (more available) | 9 - 11 |

| Pyridine Nitrogen | sp² | Aromatic ring, lone pair in sp² orbital, electron-withdrawing bromo group | 2 - 4 |

Mechanistic Studies of Key Transformation Pathways

The carbon-bromine bond at the C-2 position of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in constructing more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. The elucidation of their rate-determining steps is crucial for reaction optimization.

For the Suzuki-Miyaura coupling , which pairs the bromopyridine with a boronic acid or ester, the catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. Mechanistic studies on similar bromopyridine systems suggest that either the oxidative addition of the aryl bromide to the Pd(0) complex or the transmetalation step is typically rate-limiting. researchgate.net The oxidative addition involves the cleavage of the C-Br bond and the formation of a Pd(II) intermediate. The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, a process often facilitated by a base. researchgate.net The relative rates of these steps can be influenced by factors such as the choice of palladium ligand, the base, and the specific substrates used.

In Buchwald-Hartwig amination , which forms a C-N bond, the catalytic cycle is similar. Kinetic studies on related aryl halide systems often point to the oxidative addition of the C-Br bond or the reductive elimination of the final product as the rate-determining step. The nature of the amine and the ligand on the palladium catalyst plays a significant role in dictating the slowest step of the cycle.

For many cross-coupling reactions involving C-H activation on related pyridine-containing substrates, kinetic isotope effect (KIE) studies have indicated that the C-H bond cleavage is often involved in the rate-determining step. rsc.orgrsc.org However, for reactions specifically at the C-Br bond of this compound, the focus remains on the steps involving the cleavage and formation of bonds at the palladium center.

| Cross-Coupling Reaction | Key Mechanistic Steps | Common Rate-Determining Step(s) |

| Suzuki-Miyaura | Oxidative Addition, Transmetalation, Reductive Elimination | Oxidative Addition or Transmetalation researchgate.net |

| Buchwald-Hartwig | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Oxidative Addition or Reductive Elimination |

| Sonogashira | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination | Oxidative Addition |

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like bromide is present at an activated position. The C-2 and C-4 positions of the pyridine ring are activated for nucleophilic attack because the electronegative nitrogen atom can stabilize the resulting negative charge through resonance. echemi.com In this compound, the bromine atom is at the activated C-2 position.

The accepted mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway. libretexts.org The key intermediate in this process is a resonance-stabilized anionic σ-complex, known as a Meisenheimer complex . libretexts.orgmasterorganicchemistry.com

The reaction is initiated by the attack of a nucleophile on the C-2 carbon, which bears the bromine atom. This step is typically the rate-determining step as it involves the disruption of the aromatic system to form the high-energy Meisenheimer intermediate. echemi.commasterorganicchemistry.com In this intermediate, the negative charge is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom. This delocalization provides significant stabilization. echemi.com The pyrrolidinyl group at the C-4 position, being an electron-donating group, would generally be expected to slow down the rate of nucleophilic attack by increasing the electron density of the ring.

In the second, faster step of the mechanism, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored to yield the final substitution product. The isolation or spectroscopic observation of Meisenheimer complexes in related systems provides strong evidence for this mechanistic pathway. masterorganicchemistry.com

| Intermediate Feature | Description |

| Structure | A non-aromatic, anionic cyclohexadienyl-type intermediate (σ-complex). libretexts.org |

| Formation | Formed by the addition of a nucleophile to the C-2 carbon, breaking the C=C double bond. |

| Stabilization | The negative charge is delocalized through resonance, with a significant resonance contributor placing the charge on the electronegative pyridine nitrogen atom. echemi.com |

| Role in Mechanism | Formation of the Meisenheimer complex is the high-energy step and is generally the rate-determinant for the overall substitution. echemi.commasterorganicchemistry.com |

Insufficient Published Research for Detailed Article on "this compound" Derivatization

Following a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific data on the chemical compound This compound to generate a detailed article according to the provided, highly specific outline.

The requested article structure focuses on the derivatization, construction of fused heterocyclic systems, and polymerization strategies starting from this exact molecule. While general methodologies exist for the modification of pyridine and pyrrolidine rings, specific research detailing these transformations for this compound could not be located. The available literature, including chemical patents and synthesis papers, discusses the preparation and reactions of related but structurally distinct compounds, such as simpler 2-bromopyridines or isomers like 2-amino-4-bromopyridine. google.comorgsyn.orggoogle.com

Key areas where specific research findings are absent include:

Modifications at the Pyridine Ring: No specific examples of introducing additional functional groups onto the pyridine ring of this compound were found.

Substitutions on the Pyrrolidine Ring: There is a lack of published studies detailing substitutions and transformations on the pyrrolidine moiety of this particular molecule. organic-chemistry.orgmdpi.com

Construction of Fused Heterocyclic Systems: No literature was identified describing annulation, ring expansion, or ring contraction reactions starting from this compound.

Oligomerization and Polymerization: No studies detailing the use of this compound as a monomer for oligomerization or polymerization were available.

To fulfill the user's request for a scientifically accurate article with detailed research findings and data tables, specific published works are required. Generating content without such sources would be speculative and would not meet the standards of a factual, authoritative article. Therefore, it is not possible to produce the requested article while adhering to the strict constraints of focusing solely on "this compound" and citing verifiable research.

Derivatization and Complex Structural Elaboration from 2 Bromo 4 Pyrrolidin 2 Yl Pyridine

Oligomerization and Polymerization Strategies

Linking 2-Bromo-4-(pyrrolidin-2-YL)pyridine Units

The direct linkage of this compound units to form bipyridine or oligopyridine structures can be achieved through several established metal-catalyzed homocoupling reactions. These methods are crucial for creating symmetrical molecules with potential applications as bidentate ligands in coordination chemistry.

One of the most traditional methods for the synthesis of symmetric biaryls is the Ullmann reaction , which involves the copper-mediated coupling of aryl halides. organic-chemistry.org While effective, this reaction often requires harsh conditions, such as high temperatures (over 200 °C), and stoichiometric amounts of copper, which can limit its applicability to sensitive substrates. mdpi.com The mechanism is thought to proceed through either a radical or an anionic pathway. preprints.org

More contemporary and milder approaches often utilize palladium catalysts. Palladium-catalyzed homocoupling reactions of bromopyridines can be facilitated by a reducing agent in the presence of a palladium(II) precursor, which is reduced in situ to the active palladium(0) species. For instance, systems combining Pd(OAc)₂ with a suitable ligand and a reducing agent have been shown to effectively promote the homocoupling of bromopyridines. mdpi.com A combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140 °C has been reported to facilitate the homocoupling of bromopyridines, offering good substrate compatibility. preprints.org Another approach involves the use of nickel catalysts, such as a system prepared from NaH/t-BuONa/Ni(OAc)₂/PPh₃, which has been shown to be effective for the Ullmann-type coupling of pyridyl halides. mdpi.com

The Wurtz reaction , which uses sodium metal to couple organic halides, is another method for creating symmetrical bipyridines, although its application can be limited by its harsh conditions. mdpi.com

Below is a table summarizing potential catalytic systems for the homocoupling of this compound based on analogous reactions with other bromopyridines.

| Coupling Reaction | Catalyst/Reagent | Conditions | Potential Product |

| Ullmann Reaction | Copper | High temperature (>200 °C) | 4,4'-bis(pyrrolidin-2-yl)-2,2'-bipyridine |

| Palladium-catalyzed Homocoupling | Pd(OAc)₂ / Piperazine | DMF, 140 °C | 4,4'-bis(pyrrolidin-2-yl)-2,2'-bipyridine |

| Nickel-catalyzed Coupling | NaH/t-BuONa/Ni(OAc)₂/PPh₃ | DME | 4,4'-bis(pyrrolidin-2-yl)-2,2'-bipyridine |

These reactions would theoretically yield 4,4'-bis(pyrrolidin-2-yl)-2,2'-bipyridine, a novel bidentate ligand whose pyrrolidine (B122466) substituents could influence its steric and electronic properties, as well as its solubility and potential for further functionalization.

Formation of Extended Conjugated Systems

The introduction of unsaturation into the molecular framework is a key strategy for creating extended conjugated systems, which are of significant interest for their applications in organic electronics, nonlinear optics, and as chromophores. Starting from this compound, several palladium-catalyzed cross-coupling reactions can be employed to append unsaturated moieties.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, would allow for the introduction of an alkynyl group at the 2-position of the pyridine (B92270) ring. scirp.orgsemanticscholar.org The resulting 2-alkynyl-4-(pyrrolidin-2-YL)pyridine derivative would possess an extended π-system. Further coupling reactions on this product could lead to the synthesis of oligomers and polymers with alternating pyridine and alkyne units, which are known to have interesting photophysical properties.

The Heck reaction provides a means to form a carbon-carbon bond between an unsaturated halide and an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction would enable the vinylation of this compound, introducing a C=C double bond at the 2-position. organic-chemistry.orglibretexts.org The resulting vinylpyridine derivative can serve as a monomer for polymerization or as a building block for more complex conjugated structures through subsequent cross-coupling reactions. The reductive variant of the Heck reaction can also be considered, which forges an alkyl-aryl linkage from an alkene. nih.gov

The table below outlines potential reactions for creating extended conjugated systems from this compound.

| Coupling Reaction | Reactant | Catalyst System | Potential Product |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 2-(Phenylethynyl)-4-(pyrrolidin-2-yl)pyridine |

| Heck Reaction | Alkene (e.g., Styrene) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 2-(2-Phenylvinyl)-4-(pyrrolidin-2-yl)pyridine |

The successful application of these reactions would open avenues to a diverse range of novel materials. The pyrrolidine substituent at the 4-position of the pyridine ring in the resulting conjugated molecules could impart unique solubility characteristics and provide a site for introducing chirality or further functional groups, thereby expanding the chemical space and potential applications of these compounds.

Computational and Theoretical Chemistry Studies of 2 Bromo 4 Pyrrolidin 2 Yl Pyridine

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of 2-bromo-4-(pyrrolidin-2-yl)pyridine is fundamentally governed by the interplay of the pyridine (B92270) ring, the pyrrolidine (B122466) substituent, and the bromine atom. A key aspect of understanding its reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring and the nitrogen atom of the pyridine ring. The LUMO, conversely, would likely be distributed over the electron-deficient pyridine ring, with a significant contribution from the bromine atom due to its electronegativity and the presence of low-lying anti-bonding orbitals. The introduction of the bromine atom is anticipated to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap compared to the unsubstituted 4-(pyrrolidin-2-yl)pyridine, suggesting an enhanced reactivity.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Expected Energy Level | Implication for Reactivity |

| HOMO | Pyrrolidine ring, Pyridine Nitrogen | Relatively High | Nucleophilic character |

| LUMO | Pyridine ring, Bromine atom | Relatively Low | Electrophilic character |

| HOMO-LUMO Gap | Moderate | Indicator of chemical stability and reactivity |

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and to map the energy landscape that governs their interconversion. This is typically achieved by systematically rotating the single bond connecting the pyrrolidine and pyridine rings and calculating the corresponding energy at each step.

The resulting potential energy surface would reveal the global minimum energy conformer, representing the most populated state, as well as any local minima and the transition states that separate them. The steric hindrance between the hydrogen atoms on the pyrrolidine ring and the bromine atom on the pyridine ring will be a crucial factor in determining the preferred conformations. It is expected that conformers minimizing this steric clash will be energetically favored.

Prediction of Reaction Pathways and Transition States

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to predict the most likely pathways for reactions involving this compound and to characterize the high-energy transition states that must be overcome for the reaction to proceed.

For instance, in nucleophilic substitution reactions at the pyridine ring, theoretical calculations can model the approach of a nucleophile, the formation of an intermediate, and the departure of the bromide leaving group. The calculated activation energies for different pathways can help predict the regioselectivity and feasibility of a given reaction. Similarly, reactions involving the pyrrolidine ring, such as N-alkylation, can be modeled to understand their energetic profiles.

DFT Calculations for Structural Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for accurately predicting the geometric and electronic properties of molecules. A structural optimization using DFT would provide the most stable (lowest energy) three-dimensional structure of this compound. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum, which can be visualized as an infrared (IR) spectrum, serves as a theoretical fingerprint of the molecule and can be used to aid in its experimental identification.

Table 2: Expected Output from DFT Calculations on this compound

| Calculation Type | Predicted Information |

| Structural Optimization | Bond lengths, bond angles, dihedral angles of the lowest energy conformer. |

| Vibrational Frequencies | Frequencies and intensities of IR-active vibrational modes. |

Spectroscopic Property Simulations (NMR chemical shifts, IR frequencies)

Beyond vibrational frequencies, computational methods can simulate other spectroscopic properties, providing valuable data for structural elucidation.

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These predictions are based on the calculated electron density around each nucleus in the optimized molecular structure. Comparing the simulated NMR spectrum with experimental data can confirm the proposed structure and aid in the assignment of ambiguous signals.

IR Frequencies: As mentioned previously, DFT calculations yield vibrational frequencies that directly correlate with an infrared spectrum. Key predicted vibrational modes would include the C-H stretching of the aromatic and aliphatic rings, C=N and C=C stretching of the pyridine ring, and the characteristic C-Br stretching frequency.

By providing a detailed theoretical framework for the properties of this compound, these computational studies can guide synthetic efforts, help interpret experimental data, and provide insights into the reactivity and potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-(pyrrolidin-2-yl)pyridine, and how can reaction conditions be tailored for high yields?

- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura) using bromopyridine precursors and pyrrolidine-containing boronic acids are common. Nickel-catalyzed reductive coupling (as seen in 2-halomethylpyridine derivatives) can enhance regioselectivity . Bromination of pre-functionalized pyridines using reagents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) is also effective .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., 5–10 mol% Pd or Ni catalysts) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrrolidine protons at δ 1.5–3.0 ppm; pyridine aromatic protons at δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ ≈ 257.05 g/mol for C₉H₁₀BrN₂). X-ray crystallography (using SHELX programs) resolves stereochemistry and bond angles .

- Data Example : Similar bromopyridines exhibit melting points of 80–210°C (depending on substituents), serving as a purity benchmark .

Q. What safety protocols are critical when handling this compound?

- Methodology : Adopt GHS-compliant practices:

- Hazards : H302 (harmful if swallowed), H319 (eye irritation) .

- Precautions : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of pyrrolidine moieties to brominated pyridine cores?

- Methodology :

- Catalyst Screening : Test PdCl₂(dppf), Ni(dppe)Cl₂, or CuI/ligand systems to improve cross-coupling efficiency .

- Solvent Optimization : Use mixed solvents (e.g., THF:H₂O for Suzuki reactions) to enhance solubility of boronic acids .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30–60 min at 100°C) while maintaining yields >80% .

Q. What strategies resolve contradictions in NMR data for derivatives of this compound?

- Methodology :

- Decoupling Experiments : Differentiate overlapping signals (e.g., pyrrolidine CH₂ vs. pyridine CH) .

- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian or ORCA) .

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments .

Q. How can SHELX programs improve crystallographic refinement for this compound?

- Methodology :

- Data Collection : Use high-resolution (<1.0 Å) synchrotron data to resolve bromine-heavy atom effects .

- SHELXL Parameters : Adjust "TEMP" (thermal motion) and "ISOR" (isotropic restraints) for bromine and nitrogen atoms. Validate hydrogen positions via "AFIX" commands .

- Twinned Data : Apply "TWIN" and "BASF" instructions for non-merohedral twinning common in halogenated compounds .

Q. What mechanistic insights explain the regioselectivity of bromine substitution in pyridine derivatives?

- Methodology :

- Kinetic Studies : Monitor bromination rates under varying temperatures/pH to identify electrophilic aromatic substitution (EAS) preferences .

- DFT Calculations : Map electron density profiles (e.g., C4 position in pyridine is more electrophilic than C2/C3) .

- Isotope Effects : Use ²H-labeled pyridines to probe directing group influences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.